Mevidalen

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

positive allosteric modulator of the human Dopamine D1 receptor

See also: this compound Hydroxybenzoate (active moiety of).

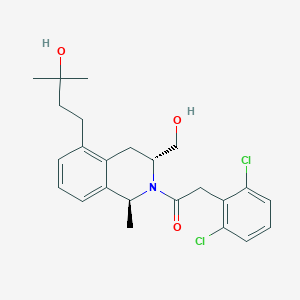

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCSBQBBGNQINS-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638667-79-4 | |

| Record name | Mevidalen [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVIDALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mevidalen on the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. The document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents signaling pathways and experimental workflows through descriptive diagrams.

Core Mechanism of Action

This compound acts as a selective positive allosteric modulator of the dopamine D1 receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor, this compound binds to a distinct allosteric site on the D1 receptor.[4] This binding event induces a conformational change in the receptor that enhances the affinity of the endogenous ligand, dopamine, for its binding site.[2][3][5] By potentiating the effect of endogenous dopamine, this compound offers a more physiological approach to modulating D1 receptor activity, potentially avoiding the rapid tolerance and inverted U-shaped dose-response often associated with direct D1 agonists.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity at the human dopamine D1 receptor based on available preclinical data.

| Parameter | Value | Assay System | Reference |

| EC50 | 3 nM | Human D1 cAMP Assay | [4] |

EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in the presence of a sub-maximal concentration of dopamine.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins.[6] Upon activation by dopamine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the DARPP-32 protein and various transcription factors, ultimately modulating neuronal excitability and gene expression. This compound, as a PAM, enhances the initial step of this cascade by increasing the affinity of dopamine for the D1 receptor.

Caption: Dopamine D1 receptor signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the mechanism of action of this compound on the D1 receptor.

1. Radioligand Binding Assay (Affinity Determination)

-

Objective: To determine the binding affinity of this compound for the D1 receptor and its effect on dopamine binding.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human D1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.

-

Radioligand: A D1 receptor-selective antagonist radioligand (e.g., [3H]SCH23390) is used to label the orthosteric binding site.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled dopamine in the presence and absence of a fixed concentration of this compound.

-

Incubation and Separation: The reaction is incubated to equilibrium, and bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Data Analysis: The radioactivity on the filters is quantified by liquid scintillation counting. The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of dopamine in the presence and absence of this compound. An increase in the affinity of dopamine (lower Ki) in the presence of this compound would confirm its PAM activity.

-

2. cAMP Accumulation Assay (Functional Potency and Efficacy)

-

Objective: To determine the functional potency (EC50) and efficacy of this compound in potentiating dopamine-induced cAMP production.

-

Methodology:

-

Cell Culture: A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dopamine Dose-Response: A dose-response curve for dopamine is generated to determine a sub-maximal concentration (e.g., EC20).

-

This compound Treatment: Cells are then treated with increasing concentrations of this compound in the presence of the determined sub-maximal concentration of dopamine.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: The data are plotted as cAMP concentration versus this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation effect of this compound. The EC50 of 3 nM for this compound in a human D1 cAMP assay indicates its high potency.[4]

-

Experimental Workflow for Characterizing a D1 PAM

The following diagram illustrates a typical workflow for the preclinical characterization of a novel D1 receptor positive allosteric modulator like this compound.

Caption: Preclinical to clinical workflow for a D1 PAM.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Safety, Tolerability, and Pharmacokinetics of this compound (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzforum.org [alzforum.org]

- 4. Safety, Tolerability, and Pharmacokinetics of this compound (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of this compound (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

An In-depth Technical Guide to LY3154207: A Positive Allosteric Modulator of the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154207, also known as mevidalen, is a potent and selective, orally available small molecule that acts as a positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor.[1][2][3] As a PAM, LY3154207 does not directly activate the D1 receptor but rather enhances the affinity of the endogenous ligand, dopamine, for its binding site.[1][4][5] This mechanism offers a novel therapeutic approach to modulating dopaminergic signaling, with the potential for greater specificity and a more favorable side-effect profile compared to traditional orthosteric agonists.[4][6] Dysregulation of the dopamine D1 receptor signaling pathway is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Lewy body dementia, Alzheimer's disease, and schizophrenia.[1][6][7] This technical guide provides a comprehensive overview of LY3154207, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: Enhancing Dopamine D1 Receptor Signaling

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon activation by dopamine, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

LY3154207 binds to a distinct allosteric site on the intracellular side of the D1 receptor.[4][6][8] This binding event induces a conformational change in the receptor that increases the affinity of dopamine for its orthosteric binding pocket.[1][4] By stabilizing the active conformation of the receptor, LY3154207 potentiates the downstream signaling cascade initiated by dopamine binding.[6] This allosteric modulation allows for a more physiological amplification of the dopamine signal, as it is dependent on the presence of the endogenous neurotransmitter.[4]

Below is a diagram illustrating the dopamine D1 receptor signaling pathway and the modulatory role of LY3154207.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of LY3154207.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Cell Line/System | Value | Reference |

| EC50 | Human | HEK293 | 3.0 nM | [2][3] |

| Human | - | 2.3 nM | [3] | |

| Dog | HEK293 | 2.0 nM | [3] | |

| Rhesus Monkey | HEK293 | 2.5 nM | [3] | |

| Mouse | HEK293 | 62.1 nM | [3] | |

| Selectivity | Human | D5 Receptor | >10 µM (EC50) | [2] |

| Human | Various GPCRs (D2, β1, β2, 5HT6) | >1000-fold | [4] |

Table 2: Clinical Pharmacokinetics and Dosing (Phase 1 & 2 Studies)

| Population | Study Type | Doses Administered | Key Findings | Reference |

| Healthy Subjects | Single Ascending Dose (SAD) | 25 - 200 mg (oral) | Dose-proportional pharmacokinetics. | [9][10] |

| Multiple Ascending Dose (MAD) | 15 - 150 mg (once daily for 14 days) | Dose-proportional pharmacokinetics; minimal accumulation. | [4][5][9] | |

| Parkinson's Disease Patients | Multiple Dose | 15 mg, 30 mg, 75 mg (titration over 14 days) | Median Tmax ~2 hours; Apparent steady-state clearance 20-25 L/h. | [5][11] |

| Lewy Body Dementia Patients | Phase 2 | 10 mg, 30 mg, 75 mg (daily) | Dose-dependent improvements in motor scores (MDS-UPDRS). | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of LY3154207.

cAMP Accumulation Assay

This assay is fundamental for quantifying the potentiation of D1 receptor signaling by LY3154207.

Objective: To measure the increase in intracellular cyclic AMP (cAMP) in response to a D1 receptor agonist, in the presence and absence of LY3154207.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Dopamine or a selective D1 receptor agonist (e.g., SKF81297).

-

LY3154207.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Seeding: Seed the HEK293-D1 cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the D1 agonist and LY3154207 in assay buffer.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP breakdown.

-

Treatment: Add varying concentrations of the D1 agonist with either a fixed concentration of LY3154207 or vehicle control.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curves for the D1 agonist in the presence and absence of LY3154207. Calculate the EC50 values and the fold-shift in potency to determine the positive allosteric modulatory effect.

Below is a workflow diagram for a typical cAMP accumulation assay.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of LY3154207 for the D1 receptor and its effect on agonist binding.

Objective: To assess the binding characteristics of LY3154207 and its influence on the binding of a radiolabeled D1 receptor agonist.

Materials:

-

Cell membranes prepared from HEK293 cells expressing the human dopamine D1 receptor.

-

Radiolabeled D1 receptor agonist (e.g., [3H]-SCH23390).

-

LY3154207.

-

Unlabeled dopamine or a D1 agonist.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of unlabeled dopamine in the presence or absence of a fixed concentration of LY3154207.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Analyze the data to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the agonist in the presence and absence of LY3154207.

Conclusion

LY3154207 represents a promising advancement in the field of dopaminergic therapeutics. Its mechanism as a positive allosteric modulator of the dopamine D1 receptor offers the potential for a more nuanced and physiological approach to treating a range of debilitating neurological and psychiatric disorders. The data presented in this guide underscore its potency, selectivity, and clinical activity. The detailed experimental protocols provide a foundation for further research and development in this area. As clinical trials continue, the full therapeutic potential of LY3154207 will be further elucidated.[7][13][14]

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. LY3154207 | Dopamine D1 PAM | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. A Study of this compound (LY3154207) in Participants With Alzheimer's Disease [ctv.veeva.com]

- 8. mdpi.com [mdpi.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. The results of the Phase 2 trial: Mevidal... - Cure Parkinson's [healthunlocked.com]

- 13. clinicaltrials.gov [clinicaltrials.gov]

- 14. en.wikipedia.org [en.wikipedia.org]

Preclinical Profile of Mevidalen: A Dopamine D1 Receptor Positive Allosteric Modulator for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mevidalen (LY-3154207) is a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, currently under investigation as a potential therapeutic for the symptomatic treatment of neurodegenerative diseases, including Lewy body dementia and Alzheimer's disease.[1] As a PAM, this compound does not directly activate the D1 receptor but enhances its affinity for the endogenous ligand, dopamine. This mechanism offers a novel approach to potentiate dopaminergic neurotransmission, which is often impaired in neurodegenerative conditions, potentially offering a more nuanced modulation compared to direct agonists and thereby a wider therapeutic window. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its close analog, DETQ, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Potentiation of Dopamine D1 Receptor Signaling

This compound's therapeutic potential lies in its ability to selectively enhance the function of the dopamine D1 receptor. This receptor is critical for various cognitive processes, including attention, working memory, and executive function, all of which are frequently compromised in neurodegenerative disorders.

Signaling Pathway of the Dopamine D1 Receptor

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs pathway. Upon activation by dopamine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and synaptic plasticity. This compound, by binding to an allosteric site on the receptor, increases the affinity and/or efficacy of dopamine, thereby amplifying this signaling cascade.

Dopamine D1 Receptor Signaling Pathway Modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound and its analog, DETQ.

| Compound | Assay | Parameter | Value | Reference(s) |

| This compound (LY-3154207) | Human D1 Receptor Potentiation | EC50 | 3.0 nM | [2] |

| This compound (LY-3154207) | Human D5 Receptor Potentiation | EC50 | >10 µM | [2] |

| This compound (LY-3154207) | Selectivity vs. Other Targets | - | >1000-fold | [2] |

Table 1: In Vitro Pharmacology of this compound.

| Compound | Animal Model | Experiment | Dose | Effect | Reference(s) |

| This compound (LY-3154207) | Humanized D1 (hD1) Mouse | Wakefulness Assay | 3-100 mg/kg, PO | Dose-dependent increase in latency to fall asleep. | [3][4] |

| This compound (LY-3154207) | Humanized D1 (hD1) Mouse (Sleep-deprived) | Wakefulness Assay | 20 mg/kg, PO | 5.5-fold delay in sleep onset vs. vehicle. | [3][4] |

| This compound (LY-3154207) | Humanized D1 (hD1) Mouse (Sleep-deprived) | Wakefulness Assay | 60 mg/kg, PO | 15.2-fold delay in sleep onset vs. vehicle. | [3][4] |

| DETQ | Aged Humanized D1 (hD1) Mouse | Novel Object Recognition | - | Rescued memory deficits. | [5] |

| DETQ | PCP-treated Humanized D1 (hD1) Mouse | Novel Object Recognition | - | Reversed cognitive deficits. | [6] |

| DETQ | Humanized D1 (hD1) Mouse | In Vivo Microdialysis | - | Increased cortical and hippocampal acetylcholine (B1216132) efflux. | [6] |

Table 2: In Vivo Pharmacology of this compound and DETQ.

Detailed Experimental Protocols

In Vitro Dopamine D1 Receptor Potentiation Assay (cAMP Accumulation)

This assay is designed to quantify the ability of a test compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.

Objective: To determine the EC50 of this compound for the potentiation of dopamine-mediated D1 receptor activation.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Dopamine solution.

-

This compound (or other test compound) solutions at various concentrations.

-

cAMP detection kit (e.g., HTRF, LANCE, or similar).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Maintain the D1-expressing HEK293 cells in appropriate culture conditions.

-

Cell Plating: On the day of the assay, harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a predetermined density.

-

Compound Addition: Add the test compound (this compound) at a range of concentrations to the appropriate wells. Include a vehicle control.

-

Dopamine Stimulation: Add a sub-maximal concentration of dopamine (e.g., EC20) to all wells except for the basal control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow for the In Vitro cAMP Accumulation Assay.

In Vivo Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents, a cognitive domain often impaired in neurodegenerative diseases.

Objective: To evaluate the effect of a test compound on long-term recognition memory.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 50 cm).

-

Two sets of identical objects (familiar objects).

-

One novel object, distinct from the familiar objects in shape and texture but of similar size.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[7]

-

Training (Familiarization) Phase: On day 2, place two identical familiar objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.[7]

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours) to assess long-term memory.

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).[7]

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Dopamine D1 Receptor Positive Allosteric Modulator this compound (LY3154207) Enhances Wakefulness in the Humanized D1 Mouse and in Sleep-Deprived Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D1 receptor positive allosteric modulator, DETQ, improves cognition and social interaction in aged mice and enhances cortical and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The allosteric dopamine D1 receptor potentiator, DETQ, ameliorates subchronic phencyclidine-induced object recognition memory deficits and enhances cortical acetylcholine efflux in male humanized D1 receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of Mevidalen on Cognitive Function in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevidalen (LY3154207) is a novel, orally active, small molecule that acts as a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] By enhancing the affinity of the D1 receptor for its endogenous ligand, dopamine, this compound represents a promising therapeutic strategy for a variety of neuropsychiatric and neurodegenerative disorders characterized by cognitive deficits.[2][3] The dopamine D1 receptor is highly expressed in brain regions critical for cognitive processes, including the prefrontal cortex and hippocampus, and its activation is known to play a crucial role in learning, memory, and executive function.[4][5] This technical guide provides a comprehensive overview of the preclinical findings on this compound's effects on cognitive function in animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: D1 Receptor Positive Allosteric Modulation

This compound does not directly activate the D1 receptor but rather potentiates the receptor's response to dopamine.[6] This mechanism is thought to offer a more nuanced and physiological modulation of dopaminergic signaling compared to direct agonists, potentially leading to a wider therapeutic window and reduced side effects. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, initiating a canonical signaling cascade involving adenylyl cyclase, cyclic adenosine (B11128) monophosphate (cAMP), and protein kinase A (PKA).[1][4][7]

Quantitative Data from Animal Studies

Preclinical research has primarily utilized humanized D1 (hD1) mice to investigate the in vivo effects of this compound due to species differences in receptor affinity.[6] The most robust quantitative data to date focuses on the compound's impact on wakefulness, a key aspect of cognitive arousal.

Table 1: Effect of this compound on Wakefulness in Humanized D1 (hD1) Mice

| Animal Model | Dosage (oral) | Parameter | Result | Citation |

| Humanized D1 (hD1) Mice | 3-100 mg/kg | Wakefulness | Dose-dependent increase | [8] |

| Humanized D1 (hD1) Mice | 20 mg/kg | Sleep Onset Latency | 5.5-fold delay compared to vehicle | [8] |

| Humanized D1 (hD1) Mice | 60 mg/kg | Sleep Onset Latency | 15.2-fold delay compared to vehicle | [8] |

While quantitative data on other cognitive domains for this compound is limited in publicly available literature, studies on a close analog, DETQ, also a D1 PAM, have shown pro-cognitive effects.

Table 2: Effect of a D1 PAM Analog (DETQ) on Recognition Memory in Mice

| Animal Model | Task | Result | Citation |

| Mice | Novel Object Recognition | Improved performance | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative protocols for assessing cognitive functions relevant to this compound's mechanism of action.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents, a cognitive domain influenced by dopaminergic signaling.

Objective: To assess the effect of this compound on short-term recognition memory.

Animals: Adult male humanized D1 (hD1) mice.

Materials:

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm).

-

Two sets of identical objects (e.g., small plastic toys, metal cubes), ensuring objects are heavy enough not to be displaced by the mice.

-

Video tracking software for automated data collection.

-

This compound and vehicle solutions for oral administration.

Procedure:

-

Habituation (Day 1):

-

Individually place each mouse in the empty open field arena for 10 minutes to allow for acclimation to the new environment.

-

-

Training/Familiarization (Day 2):

-

Administer this compound or vehicle orally 60 minutes prior to the training session.

-

Place two identical objects (A1 and A2) in opposite corners of the arena.

-

Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 2, after a retention interval):

-

Return the mouse to its home cage for a retention interval (e.g., 1 hour).

-

Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar object (A) and the novel object (B).

-

Data Analysis:

-

Calculate the Discrimination Index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

A higher DI indicates better recognition memory.

Experimental Workflow: Novel Object Recognition Test

Caption: Workflow for the Novel Object Recognition Test.

Signaling Pathways

This compound's cognitive effects are mediated through the potentiation of the dopamine D1 receptor signaling cascade. The binding of dopamine to the D1 receptor, enhanced by this compound, triggers a series of intracellular events that ultimately modulate neuronal excitability and synaptic plasticity.

Dopamine D1 Receptor Signaling Pathway

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Dopamine D1 Positive Modulators for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 3. atuka.com [atuka.com]

- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 5. Dopamine D1 Receptor Modulates Hippocampal Representation Plasticity to Spatial Novelty - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Neuroprotective Potential of Mevidalen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevidalen (LY-3154207) is an investigational, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. By enhancing the affinity of endogenous dopamine for the D1 receptor, this compound represents a novel therapeutic approach for neurodegenerative disorders characterized by dopaminergic dysfunction, including Lewy body dementia, Parkinson's disease, and potentially Alzheimer's disease. This document provides a comprehensive technical overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining experimental protocols.

Introduction

Dopaminergic signaling, particularly through the D1 receptor, is crucial for motor control, cognition, and wakefulness. In several neurodegenerative diseases, the progressive loss of dopamine-producing neurons leads to a range of debilitating symptoms. While direct D1 receptor agonists have been explored, their utility has been hampered by issues such as poor pharmacokinetic properties and the development of tolerance. This compound, as a D1 receptor PAM, offers a more nuanced approach by amplifying the physiological effects of remaining dopamine, potentially offering a better therapeutic window and improved side-effect profile.[1]

Mechanism of Action: D1 Receptor Positive Allosteric Modulation

This compound binds to a distinct allosteric site on the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR).[2] This binding induces a conformational change in the receptor that increases its affinity for dopamine.[3] This potentiation of dopamine binding enhances the downstream signaling cascade initiated by the D1 receptor.

The D1 receptor is primarily coupled to the Gαs/olf G-protein.[4] Upon activation, the G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA).[4] A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[4][5] Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP-1).[5][6] The inhibition of PP-1 leads to an increased phosphorylation state of various downstream targets, ultimately modulating neuronal excitability and gene expression.[6][7]

Preclinical Evidence

Wakefulness Studies in Humanized D1 Mice

Preclinical investigations into the effects of this compound have demonstrated its potential to modulate states of arousal. In studies utilizing humanized D1 mice, oral administration of this compound led to a dose-dependent increase in wakefulness.

| Dose (mg/kg, PO) | Fold Increase in Sleep Onset Latency (vs. Vehicle) |

| 20 | 5.5 |

| 60 | 15.2 |

These findings suggest that by enhancing dopamine D1 receptor signaling, this compound can promote wakefulness, a key translational biomarker for its central activity.[8]

Experimental Protocol: Mouse Sleep Deprivation and Wakefulness Assay

-

Animal Model: Humanized D1 mice.

-

Housing: Mice are individually housed and acclimated to the recording chambers with a 12-hour light/dark cycle.

-

Sleep Deprivation: Prior to drug administration, mice undergo a period of sleep deprivation to increase sleep pressure.

-

Dosing: this compound or vehicle is administered orally (PO) by gavage.

-

Data Acquisition: Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep-wake states.

-

Endpoint: The primary endpoint is the latency to the first consolidated sleep bout following treatment.

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for various neurodegenerative conditions.

Phase I Studies in Healthy Volunteers

Phase I single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy subjects demonstrated that this compound has an acceptable safety and tolerability profile.[2][9] The pharmacokinetics were found to be dose-proportional.[9] Central nervous system penetration was confirmed by measuring this compound concentrations in the cerebrospinal fluid.[9]

Phase II Study in Parkinson's Disease (NCT02562768)

A Phase II study evaluated the safety, tolerability, and motor effects of this compound in patients with Parkinson's disease.[3]

| Parameter | Details |

| Study Design | Randomized, placebo-controlled |

| Participants | Patients with Parkinson's disease |

| Treatment Arms | Cohort 1: 75 mg this compound once daily for 14 daysCohort 2: Titration from 15 to 75 mg this compound over 14 daysPlacebo |

| Key Findings | - this compound was well-tolerated with most adverse events being mild.[3]- All patients receiving this compound showed improvement in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) motor examination sub-score on day 6 compared to only some in the placebo group.[3] |

Phase II Study in Lewy Body Dementia (PRESENCE, NCT03305809)

The PRESENCE study was a 12-week, randomized, placebo-controlled trial that assessed the efficacy and safety of this compound in patients with Lewy body dementia.[7][10]

| Parameter | Details |

| Participants | 344 patients with Lewy body dementia |

| Treatment Arms | Placebo10 mg Mevidalen30 mg Mevidalen75 mg this compound |

| Primary Endpoint | Change from baseline on the Cognitive Drug Research Continuity of Attention composite score. |

| Secondary Endpoints | Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog13)Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) |

| Cognitive Outcomes | This compound did not meet the primary or secondary endpoints for cognition.[7][10] |

| Motor Outcomes | Significant, dose-dependent improvements in the MDS-UPDRS total score were observed.[7][10] |

| Global Impression | The 30 mg and 75 mg doses of this compound showed significant improvements in the ADCS-CGIC scores compared to placebo.[7][10] |

| Safety | Increases in blood pressure and cardiovascular adverse events were most notable at the 75 mg dose.[7] |

Ongoing Phase II Study in Alzheimer's Disease (NCT06538116)

A Phase II clinical trial is currently underway to evaluate the safety and efficacy of this compound in individuals with mild to moderate Alzheimer's disease.[5][6]

| Parameter | Details |

| Study Design | Randomized, placebo-controlled, parallel assignment |

| Participants | Approximately 300 individuals with mild to moderate Alzheimer's disease |

| Duration | Approximately 26 weeks |

| Primary Purpose | To assess the safety and efficacy of this compound in alleviating symptoms of Alzheimer's disease. |

| Inclusion Criteria | - Gradual and progressive decline in memory for ≥ 6 months.- Mini-Mental State Examination (MMSE) score of 13 to 24.- Evidence of Alzheimer's pathology (e.g., plasma P-tau). |

| Exclusion Criteria | - Uncontrolled cardiovascular conditions.- Use of moderate or strong CYP3A4 inhibitors or inducers. |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated at lower to mid doses.[3] Common treatment-emergent adverse events include dizziness, nausea, headache, and insomnia.[11] Dose-related increases in blood pressure and pulse rate have been observed, particularly upon initiation of treatment, with a tendency to normalize with continued dosing at lower to mid ranges.[3][11] In the PRESENCE study, the 75 mg dose was associated with a higher incidence of cardiovascular serious adverse events, leading to its discontinuation in that trial.[11][12]

Conclusion and Future Directions

This compound's novel mechanism as a dopamine D1 receptor positive allosteric modulator presents a promising new strategy for the treatment of neurodegenerative diseases. While it has not demonstrated efficacy in improving cognition in Lewy body dementia, the consistent signal of improved motor function in both Parkinson's disease and Lewy body dementia patients warrants further investigation. The ongoing Phase II trial in Alzheimer's disease will provide valuable insights into its potential in this patient population. Future research should focus on optimizing the therapeutic dose to balance efficacy with cardiovascular safety. The neuroprotective properties of long-term D1 receptor modulation with this compound also represent an important area for future preclinical and clinical investigation.

References

- 1. atuka.com [atuka.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Safety, Tolerability, and Pharmacokinetics of this compound (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D1-Like Receptor Family Signaling Pathways [rndsystems.com]

- 9. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and Efficacy of this compound in Lewy Body Dementia: A Phase 2, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alzforum.org [alzforum.org]

- 12. researchgate.net [researchgate.net]

The Pharmacodynamics of LY3154207 (Mevidalen): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154207, also known as mevidalen, is a novel, orally bioavailable small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2][3] As a PAM, LY3154207 does not activate the D1 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, dopamine.[4][5] This mechanism of action offers a promising therapeutic approach for various neuropsychiatric and neurodegenerative disorders by amplifying the physiological patterns of dopamine signaling.[6][7] This technical guide provides a comprehensive overview of the pharmacodynamics of LY3154207, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

LY3154207 exerts its effects by binding to a distinct allosteric site on the dopamine D1 receptor, separate from the orthosteric binding site where dopamine binds.[7][8] This interaction induces a conformational change in the receptor that increases the affinity of dopamine for its binding site and stabilizes the active state of the receptor.[7][9][10] This potentiation of dopamine's effects leads to an amplification of the downstream signaling cascade, primarily through the Gs protein pathway, resulting in increased production of cyclic AMP (cAMP).[7][11]

Cryo-electron microscopy studies have revealed that LY3154207 binds to a novel intracellular allosteric site, stabilizing the second intracellular loop of the D1 receptor in an alpha-helical conformation, which is crucial for efficient G protein engagement.[1][7] Unlike orthosteric D1 agonists, LY3154207 exhibits minimal intrinsic agonist activity, meaning it does not activate the receptor in the absence of dopamine.[3] This property is thought to contribute to a wider therapeutic window and a reduced risk of the side effects associated with tonic receptor activation, such as tachyphylaxis (rapid desensitization).[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of LY3154207.

Table 1: In Vitro Potency of LY3154207

| Parameter | Species/Cell Line | Value (nM) | Assay Type | Reference |

| EC50 | Human (HEK293) | 3 | cAMP Accumulation | [1][3] |

| EC50 | Human (HEK293) | 2.3 | cAMP Accumulation | [3] |

| EC50 | Dog (HEK293) | 2.0 | cAMP Accumulation | [3] |

| EC50 | Rhesus Monkey (HEK293) | 2.5 | cAMP Accumulation | [3] |

| EC50 | Mouse (HEK293) | 62.1 | cAMP Accumulation | [3] |

Table 2: In Vitro Binding Affinity of LY3154207

| Parameter | Receptor/Ligand | Value (nM) | Assay Type | Reference |

| Ki | Dopamine D1 Receptor | 7 - 18200 (range from 29 assays) | Radioligand Binding ([3H]-SCH23390) | [1] |

Table 3: In Vivo Pharmacodynamic Effects of LY3154207

| Species | Dose | Effect | Model/Study Type | Reference |

| Humanized D1 Mouse | 3-100 mg/kg (oral) | Dose-dependent enhancement of wakefulness | Sleep/Wakefulness Study | [6] |

| Human (Healthy Volunteers) | 15, 30, and 75 mg | Dose-dependent increase in latency to sleep onset | Sleep Deprivation Study | [6] |

| Human (Parkinson's Disease) | 15-75 mg/day (14 days) | Improvement in motor examination sub-scores (MDS-UPDRS) | Phase 1 Clinical Trial | [5] |

| Human (Lewy Body Dementia) | 10, 30, 75 mg/day (12 weeks) | Dose-dependent improvements in MDS-UPDRS total score | Phase 2 Clinical Trial | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of LY3154207 are provided below.

cAMP Accumulation Assay

This assay is fundamental for quantifying the potentiation of D1 receptor signaling by LY3154207. A common method is the Homogeneous Time Resolved FRET (HTRF) assay.

-

Objective: To measure the increase in intracellular cAMP levels following D1 receptor activation in the presence of dopamine and LY3154207.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Dopamine hydrochloride.

-

LY3154207.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well white microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Culture: Culture the D1-HEK293 cells to approximately 80% confluency.

-

Cell Plating: Harvest the cells and resuspend them in assay buffer. Dispense the cell suspension into the wells of a 384-well plate.

-

Compound Addition: Prepare serial dilutions of LY3154207 and a fixed, sub-maximal concentration of dopamine (e.g., EC20). Add the compound solutions to the appropriate wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP based on a standard curve. Dose-response curves are then generated to determine the EC50 of LY3154207 in potentiating the dopamine response.

Radioligand Binding Assay

This assay is used to determine the binding affinity of LY3154207 to the D1 receptor. A common approach involves competition with a radiolabeled antagonist, such as [3H]-SCH23390.

-

Objective: To determine the inhibitory constant (Ki) of LY3154207 for the dopamine D1 receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing the D1 receptor (e.g., rat striatum or D1-HEK293 cells).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

[3H]-SCH23390 (radioligand).

-

LY3154207.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled D1 antagonist like (+)-butaclamol).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-SCH23390, and varying concentrations of LY3154207.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of LY3154207. The IC50 (the concentration of LY3154207 that inhibits 50% of the specific binding of [3H]-SCH23390) is determined from the resulting competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique can be used to measure the effect of LY3154207 on dopamine levels in specific brain regions of freely moving animals.

-

Objective: To assess the impact of LY3154207 administration on extracellular dopamine concentrations in brain regions such as the prefrontal cortex or striatum.

-

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

LY3154207 formulation for systemic administration (e.g., oral gavage).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target brain region of the animal using a stereotaxic apparatus. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer LY3154207 to the animal.

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

-

Data Analysis: The dopamine concentrations in the post-dose samples are typically expressed as a percentage of the baseline concentration to determine the effect of LY3154207 on dopamine release.

Visualizations

Dopamine D1 Receptor Signaling Pathway

Caption: Dopamine D1 receptor signaling pathway modulated by LY3154207.

Experimental Workflow for Characterizing a D1 PAM

Caption: General experimental workflow for the characterization of a D1 PAM like LY3154207.

Conclusion

LY3154207 (this compound) is a well-characterized positive allosteric modulator of the dopamine D1 receptor with a clear mechanism of action and demonstrated in vitro and in vivo activity. Its ability to potentiate endogenous dopamine signaling without direct receptor agonism makes it a promising candidate for the treatment of a range of CNS disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of LY3154207 and other D1 receptor modulators. Further research will continue to elucidate the full therapeutic potential of this novel compound.

References

- 1. rcsb.org [rcsb.org]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzforum.org [alzforum.org]

- 5. Safety, Tolerability, and Pharmacokinetics of this compound (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

Mevidalen's Potential Impact on Dopamine Dysregulation Syndromes: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dopamine (B1211576) Dysregulation Syndrome (DDS) is a complex iatrogenic disorder characterized by the compulsive use of dopaminergic medications, often seen in patients with Parkinson's disease. This syndrome presents a significant challenge in the management of motor symptoms. Mevidalen (LY-3154207), a selective positive allosteric modulator (PAM) of the dopamine D1 receptor, offers a novel mechanism of action that could theoretically modulate the dopaminergic pathways implicated in DDS. This technical guide provides an in-depth analysis of this compound's mechanism of action, a review of relevant clinical trial data, detailed experimental protocols, and a discussion of its potential, though not yet clinically demonstrated, impact on dopamine dysregulation syndromes.

Introduction to Dopamine Dysregulation Syndrome

Dopamine Dysregulation Syndrome (DDS) is a behavioral disorder that can arise from long-term treatment with dopaminergic medications, particularly in individuals with Parkinson's disease.[1] It is characterized by a pattern of compulsive medication use in excess of the prescribed dose needed to control motor symptoms.[2] The core features of DDS include craving for dopaminergic drugs, and the development of impulse control disorders (ICDs) such as pathological gambling, compulsive shopping, hypersexuality, and punding (stereotyped, repetitive, and purposeless behaviors).[1][2]

The pathophysiology of DDS is thought to involve the sensitization of the mesolimbic dopamine system, a key pathway in the brain's reward system.[3] This sensitization is believed to lead to an exaggerated response to dopaminergic medications, reinforcing drug-seeking behavior.

This compound: A Selective Dopamine D1 Receptor Positive Allosteric Modulator

This compound (LY-3154207) is an investigational drug that acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[4][5] Unlike direct D1 receptor agonists, this compound does not activate the receptor on its own. Instead, it enhances the receptor's affinity for its natural ligand, dopamine.[6][7] This mechanism of action is hypothesized to offer a more physiological modulation of dopamine signaling, potentially avoiding the overstimulation of dopamine pathways that can be associated with direct agonists. This compound is orally active and crosses the blood-brain barrier.[4][5]

Mechanism of Action and Signaling Pathways

This compound binds to an allosteric site on the D1 receptor, distinct from the dopamine binding site. This binding event induces a conformational change in the receptor that increases its affinity for dopamine. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway. Upon activation, this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a number of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a potentiation of dopaminergic signaling.

Clinical Development and Evidence

This compound is currently in Phase II clinical trials for the treatment of Lewy body disease and Alzheimer's disease.[4][8][9][10][11][12] While no studies have directly investigated this compound for the treatment of DDS, the Phase 2 PRESENCE study in patients with Lewy Body Dementia (LBD) provides valuable insights into its safety and efficacy profile in a population with underlying dopamine deficits.

The PRESENCE Study (NCT03305809)

The PRESENCE study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the safety and efficacy of this compound in patients with LBD.

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][9]

-

Participants: 344 participants with a diagnosis of Lewy Body Dementia.[8][9]

-

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-daily oral doses of this compound (10 mg, 30 mg, or 75 mg) or placebo.[8][9]

-

Primary Outcome Measure: The primary endpoint was the change from baseline in the Cognitive Drug Research Continuity of Attention composite score.[8][9]

-

Secondary Outcome Measures: Secondary endpoints included the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog13), the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[8][9]

-

Assessment of Impulse Control Disorders: The study protocol included the use of the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP) to monitor for symptoms of impulse control disorders.[4]

The PRESENCE study did not meet its primary endpoint of improving cognition.[4][8][9] However, it did show statistically significant dose-dependent improvements in motor symptoms as measured by the MDS-UPDRS total score.[4][8][9]

Table 1: Efficacy of this compound on Motor Symptoms (MDS-UPDRS Total Score) at 12 Weeks

| Treatment Group | Change from Baseline (Mean ± SE) | p-value vs. Placebo |

| Placebo | - | - |

| This compound 10 mg | - | < 0.05 |

| This compound 30 mg | - | < 0.05 |

| This compound 75 mg | - | < 0.01 |

Table 2: Safety and Tolerability of this compound in the PRESENCE Study

| Adverse Event | Placebo | This compound 10 mg | This compound 30 mg | This compound 75 mg |

| Any Adverse Event | - | - | - | 74.7% |

| Falls | - | 14.0% | - | 13.8% |

| Headache | - | - | Increased incidence (p < 0.05) | - |

| Vomiting | - | - | - | Increased incidence (p < 0.05) |

| Fatigue | - | - | - | Increased incidence (p < 0.05) |

| Serious Cardiovascular Events | - | - | - | 4 cases |

Data presented are based on published findings. Specific mean and standard error values for MDS-UPDRS were not consistently reported across all sources.

Impact on Impulse Control Disorders

A key finding from the PRESENCE study relevant to DDS was the assessment of impulse control disorders. The study utilized the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP). The results showed that there was no observed effect of this compound treatment on impulse control disorder symptoms as measured by the QUIP.[4]

This compound and Dopamine Dysregulation Syndromes: A Theoretical Perspective

While clinical evidence is currently lacking, the unique mechanism of action of this compound as a D1 receptor PAM provides a basis for hypothesizing its potential impact on DDS.

-

Potential for Reduced Iatrogenic Risk: By selectively enhancing the affinity of the D1 receptor for endogenous dopamine, this compound may offer a more physiological modulation of the dopaminergic system compared to direct D1 agonists. This could potentially reduce the risk of the excessive and non-physiological stimulation of the mesolimbic pathway that is thought to contribute to the development of DDS.

-

Modulation of Reward Pathways: The D1 receptor is a key component of the brain's reward circuitry. By fine-tuning D1 receptor signaling, this compound could theoretically help to normalize the aberrant reward processing that is characteristic of DDS.

It is important to note that these are theoretical considerations. The lack of an observed effect on impulse control disorders in the PRESENCE study suggests that at the doses tested and in the LBD population, this compound did not significantly impact these behaviors.

Future Directions and Conclusion

The development of this compound represents a novel approach to modulating the dopaminergic system. While the initial clinical data in LBD did not show a cognitive benefit, the observed improvements in motor symptoms are promising. The lack of a discernible effect on impulse control disorders in the PRESENCE study is a critical piece of information for researchers in the field of DDS.

Future research should aim to:

-

Investigate this compound in preclinical models of addiction and compulsive behavior: This would provide a more direct assessment of its potential to modulate the neurobiological substrates of DDS.

-

Conduct dedicated clinical trials in patients with established DDS: Such studies would be necessary to definitively determine if this compound has a therapeutic role in this challenging condition.

References

- 1. Safety, Tolerability, and Pharmacokinetics of this compound (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Addiction-related alterations in D1 and D2 dopamine receptor behavioral responses following chronic cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Efficacy of this compound in Lewy Body Dementia: A Phase 2, Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders [explorationpub.com]

- 7. Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS UPDRS) - dopamine dysregulation syndrome score : PDBP DMR : Parkinson's Disease Biomarkers Project Data Management Resource [pdbp.ninds.nih.gov]

- 8. Safety and Efficacy of this compound in Lewy Body Dementia: A Phase 2, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. healthunlocked.com [healthunlocked.com]

- 11. alzforum.org [alzforum.org]

- 12. neurology.org [neurology.org]

The Therapeutic Potential of Mevidalen for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that extend beyond the prevalent amyloid and tau-centric approaches. Mevidalen (LY3154207), a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, represents one such innovative approach. By enhancing the affinity of the D1 receptor for its endogenous ligand, dopamine, this compound offers a mechanism to amplify dopaminergic signaling, which is implicated in cognitive processes frequently impaired in AD. This technical guide provides an in-depth exploration of the therapeutic rationale, available clinical and preclinical data, and key experimental methodologies for evaluating the potential of this compound in the context of Alzheimer's disease. While direct clinical data for this compound in AD is still emerging, with a Phase 2 trial underway (NCT06538116), this document synthesizes the existing evidence from related neurodegenerative disorders and preclinical studies to build a comprehensive picture of its therapeutic promise.

Introduction: The Dopaminergic System in Alzheimer's Disease

The cognitive deficits in Alzheimer's disease are not solely attributable to cholinergic dysfunction. A growing body of evidence points to the significant involvement of the dopaminergic system, particularly the D1 receptor, in the pathophysiology of AD. The D1 receptor is highly expressed in brain regions crucial for learning and memory, such as the prefrontal cortex and hippocampus. Its activation is known to play a vital role in synaptic plasticity, a fundamental process for memory formation that is disrupted in AD. Furthermore, studies have indicated a potential link between dopamine D1 receptor signaling and the pathological hallmarks of AD, namely amyloid-beta (Aβ) and tau.

This compound, as a D1 receptor PAM, offers a nuanced approach to modulating this system. Unlike direct agonists which can lead to receptor desensitization and have a narrow therapeutic window, PAMs like this compound potentiate the physiological, phasic release of dopamine, thereby preserving the natural temporal and spatial dynamics of dopaminergic neurotransmission.[1]

Mechanism of Action: D1 Receptor Positive Allosteric Modulation

This compound binds to an allosteric site on the dopamine D1 receptor, distinct from the dopamine binding site. This binding event induces a conformational change in the receptor that increases its affinity for dopamine.[1] The result is an amplification of the downstream signaling cascade initiated by the binding of endogenous dopamine.

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the D1 receptor involves its coupling to the Gαs/olf subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, ultimately modulating neuronal excitability and gene expression.

Clinical and Preclinical Data

While a dedicated Phase 2 clinical trial of this compound in Alzheimer's disease is currently in progress (NCT06538116), valuable insights can be gleaned from studies in other neurodegenerative disorders and preclinical investigations.

Phase 2 PRESENCE Study in Lewy Body Dementia (NCT03305809)

The PRESENCE study was a Phase 2, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in patients with Lewy Body Dementia (LBD). Although the study did not meet its primary endpoint for cognition, it provided important data on the drug's effects on motor symptoms and other clinical measures.

| Outcome Measure | 10 mg this compound | 30 mg this compound | 75 mg this compound |

| Primary Endpoint: Cognitive Drug Research Continuity of Attention (CDR-CoA) Composite Score | Not Met | Not Met | Not Met |

| Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Total Score (Parts I-III) | p < 0.05 | p < 0.05 | p < 0.01 |

| Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) - Minimal or Better Improvement | Not Significant | p < 0.01 | p < 0.01 |

| ADCS-CGIC - Moderate or Better Improvement | Not Significant | p < 0.05 | p < 0.001 |

| Epworth Sleepiness Scale (ESS) | Not Significant | Not Significant | p < 0.05 |

| Data from Biglan et al., 2022.[2] |

Preclinical Evidence

Preclinical studies have demonstrated the potential of D1 receptor modulation in models relevant to neurodegeneration and cognitive enhancement.

-

Wakefulness: In humanized D1 mice, this compound demonstrated a dose-dependent increase in wakefulness.[3] This was corroborated in a study with sleep-deprived healthy male volunteers, where this compound increased the latency to sleep onset.[3]

-

Synaptic Plasticity: While direct studies with this compound are limited, a structurally related D1 PAM, DETQ, has been shown to increase the phosphorylation of the AMPA receptor subunit GluR1 and the transcription factor CREB, both of which are crucial for synaptic plasticity.[3]

-

Interaction with Amyloid-β: Research has shown that activation of D1/D5 dopamine receptors can protect neurons from synapse dysfunction induced by Aβ oligomers.[4][5] A selective D1/D5 receptor agonist was found to prevent the Aβ-induced reduction in surface levels of AMPA and NMDA receptors in hippocampal neurons.[4][5] Furthermore, a D1 receptor agonist, A-68930, was shown to ameliorate Aβ1-42-induced cognitive impairment and neuroinflammation in mice.[6]

Experimental Protocols

The following section outlines key experimental protocols for the preclinical and in vitro characterization of D1 receptor PAMs like this compound.

In Vitro Functional Assays

This assay measures the ability of a compound to potentiate dopamine-induced cAMP production in cells expressing the D1 receptor.

Principle: D1 receptor activation leads to an increase in intracellular cAMP. This assay quantifies the amount of cAMP produced in the presence of dopamine with and without the PAM.

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing the human dopamine D1 receptor are cultured to confluency.

-

Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

-

Compound Preparation: Serial dilutions of this compound and a fixed, sub-maximal concentration of dopamine are prepared.

-

Assay: The cells are treated with the compound solutions and incubated.

-

Detection: A competitive immunoassay using a fluorescently labeled cAMP analog is used to quantify cAMP levels. A common method is the HTRF (Homogeneous Time-Resolved Fluorescence) assay.[7][8]

-

Data Analysis: The potentiation of the dopamine response by this compound is determined by comparing the EC50 values of dopamine in the presence and absence of the PAM.

This assay determines if the potentiation of D1 receptor signaling by a PAM also affects the recruitment of β-arrestin, which is involved in receptor desensitization and signaling.

Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC).

Protocol Outline:

-

Cell Line: Use a cell line engineered to co-express the D1 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., PathHunter® assay).[9][10][11]

-

Cell Plating and Ligand Preparation: Similar to the cAMP assay.

-

Assay: Cells are treated with dopamine +/- this compound.

-

Detection: Upon β-arrestin recruitment, the enzyme fragments combine to form an active enzyme, which converts a substrate to a chemiluminescent product. The signal is read on a luminometer.[10]

-

Data Analysis: The effect of this compound on dopamine-induced β-arrestin recruitment is quantified.

In Vivo Cognitive Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[12][13][14][15][16]

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

Protocol Outline:

-

Acquisition Phase (4-5 days):

-

Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using the extra-maze cues.

-

Each mouse undergoes several trials per day.

-

The time to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

Drug Administration: this compound or vehicle is administered to the mice at a specified time before each day's trials.

Future Directions and Conclusion

This compound presents a promising, mechanistically distinct therapeutic avenue for the symptomatic treatment of Alzheimer's disease. Its ability to potentiate endogenous dopaminergic signaling through positive allosteric modulation of the D1 receptor holds the potential to improve cognitive function and other neuropsychiatric symptoms associated with AD.

The ongoing Phase 2 clinical trial (NCT06538116) in patients with mild to moderate AD will be pivotal in determining the clinical utility of this compound in this population.[17] Key areas for future research include:

-

Preclinical studies in AD models: Investigating the effects of this compound on cognitive deficits, synaptic plasticity, and AD-related pathologies (amyloid and tau) in relevant animal models.

-

Biomarker studies: Identifying and validating biomarkers that can predict or monitor the response to this compound treatment.

-

Combination therapies: Exploring the potential synergistic effects of this compound with other AD therapies, such as cholinesterase inhibitors or anti-amyloid agents.

References

- 1. alzforum.org [alzforum.org]

- 2. Safety and Efficacy of this compound in Lewy Body Dementia: A Phase 2, Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of D1/D5 Dopamine Receptors Protects Neurons from Synapse Dysfunction Induced by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of D1/D5 dopamine receptors protects neurons from synapse dysfunction induced by amyloid-beta oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D1 receptor agonist A-68930 ameliorates Aβ1-42-induced cognitive impairment and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4.3. β-. Arrestin Assay [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 13. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Mevidalen and Lewy Body Dementia: A Technical Guide to the Core Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary